methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate
Description
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate is a fluorinated heterocyclic compound featuring a fused dioxolo-indole core. Its molecular formula is C₁₁H₇F₂NO₄, with a molecular weight of 340.31 g/mol and a CAS number of 2094067-27-1 . The structure includes:
- A dioxolo ring ([1,3]dioxolo) fused to the indole scaffold at positions 4,5-e.
- Two fluorine atoms at the 2-position of the dioxolo ring.
- A methyl ester group at the 7-position of the indole system.
Properties
Molecular Formula |
C11H7F2NO4 |
|---|---|
Molecular Weight |
255.17 g/mol |
IUPAC Name |
methyl 2,2-difluoro-6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate |
InChI |
InChI=1S/C11H7F2NO4/c1-16-10(15)7-4-5-6(14-7)2-3-8-9(5)18-11(12,13)17-8/h2-4,14H,1H3 |
InChI Key |
KDULEHOIWULQFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2OC(O3)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole core . The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors and dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate and related indole derivatives:
Key Reactivity Insights :
- Fluorine atoms enhance electrophilic substitution resistance but may facilitate nucleophilic aromatic substitution in electron-deficient systems.
Physical and Spectroscopic Properties
- Melting Points: Simple indole esters (e.g., ethyl indole-2-carboxylate): ~232–234°C . Fluorinated carboxamides (e.g., Compound 3 in ): 249–250°C. Chlorinated indole acid (): No MP reported, but similar acids (e.g., indole-5-carboxylic acid) melt at 256–259°C .
- Spectroscopy :
- ¹H-NMR : Fluorinated indoles (e.g., ) show deshielded aromatic protons (δ 7.0–9.4 ppm) due to electron-withdrawing substituents.
- ¹³C-NMR : Carbonyl groups in esters and amides appear at δ 157–199 ppm .
- IR : Strong C=O stretches (~1666–1670 cm⁻¹) and N-H stretches (~3298–3313 cm⁻¹) are common in carboxamides .
Biological Activity
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate is a synthetic organic compound recognized for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C9H6F2O4
- Molecular Weight : 220.14 g/mol
- CAS Number : 1016683-99-0
This compound belongs to a class of indole derivatives known for diverse biological activities. The presence of difluoromethyl groups typically enhances the lipophilicity and metabolic stability of such compounds, making them interesting candidates for pharmaceutical applications .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Similar compounds have shown effectiveness in inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | < 1.50 | Induces apoptosis via Caspase activation |
| Doxorubicin | MCF-7 (Breast) | 1.10 | DNA intercalation and topoisomerase inhibition |
| Other Indole Derivatives | Various | Varies | Multi-target kinase inhibition |
The compound's mechanism involves the activation of apoptotic pathways characterized by increased levels of pro-apoptotic proteins (Caspases 3 and 9) and decreased levels of anti-apoptotic proteins (Bcl-2), indicating a robust apoptotic effect similar to that of established chemotherapeutics like doxorubicin .
Interaction Studies
Preliminary interaction studies have suggested that this compound may target key proteins involved in cancer progression. For instance:
- EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- CDK Inhibition : It may also inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
These interactions suggest that this compound could serve as a multi-target therapeutic agent in cancer treatment .
Synthesis and Evaluation
A study synthesized various derivatives of indole-based compounds to evaluate their biological activities. Among these derivatives, those containing the dioxole structure exhibited enhanced antiproliferative effects compared to their counterparts without this feature. The synthesis typically involves multi-step reactions that modify the indole core to enhance biological activity.
Case Study Example :
In one experiment involving this compound:
- It was tested against several cancer cell lines using the MTT assay.
- Results indicated a notable reduction in cell viability at concentrations below 1.50 µM.
This case study underscores the potential of this compound as a lead candidate in anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
